molecular formula C9H9BrClNO B1420522 4-Bromo-2-chloro-N,N-dimethylbenzamide CAS No. 893420-19-4

4-Bromo-2-chloro-N,N-dimethylbenzamide

Cat. No. B1420522
M. Wt: 262.53 g/mol
InChI Key: HSQMINPBVRQTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-N,N-dimethylbenzamide, commonly known as BDCM, is a synthetic organic compound that belongs to the family of benzamides. BDCM is widely used in scientific research as a tool to study the effects of halogenated organic compounds on the environment and human health.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Bromo-2-chloro-N,N-dimethylbenzamide plays a role in the synthesis of various compounds. One study demonstrates its involvement in the synthesis of 2,4-bis(dimethylamino)quinolines, highlighting its potential as an intermediate in complex chemical reactions (Pedersen, 1977).

Industrial and Medicinal Chemistry

  • In the field of industrial and medicinal chemistry, this compound has been explored for its potential applications. One study discusses the synthesis of glibenclamide analogs, where 4-bromo-2-chloro-N,N-dimethylbenzamide is used as a structural component. This highlights its significance in the development of pharmaceutical compounds (Ahmadi et al., 2014).

Material Science and Engineering

  • The compound has been investigated in material science, particularly in the synthesis of novel structures. One example is its use in the creation of 4-halo-1,2,3,5-dithiadiazolyl radicals, indicating its utility in developing new materials with unique properties (Knapp et al., 2005).

Advanced Synthesis Processes

  • The compound's role in advanced synthesis processes is noteworthy. For instance, its derivative, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in manufacturing SGLT2 inhibitors, demonstrating its importance in scalable and cost-effective pharmaceutical production (Zhang et al., 2022).

Neurochemistry and Imaging

  • It has been utilized in the synthesis of imaging agents, such as N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, used in serotonin transporter imaging. This illustrates its relevance in neurochemistry and the development of diagnostic tools (Shiue et al., 2003).

properties

IUPAC Name

4-bromo-2-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQMINPBVRQTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675359
Record name 4-Bromo-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-N,N-dimethylbenzamide

CAS RN

893420-19-4
Record name 4-Bromo-2-chloro-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893420-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-N,N-dimethylbenzamide
Reactant of Route 2
4-Bromo-2-chloro-N,N-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-chloro-N,N-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-chloro-N,N-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-chloro-N,N-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-chloro-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.